2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole
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Overview
Description
2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole is a complex organic compound with a unique structure that includes a fused dioxazepine and benzimidazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired ring structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the fused dioxazepine ring.
Dioxazepine: A compound with a similar ring system but without the benzimidazole component.
Uniqueness
2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
220291-76-9 |
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Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
11,14-dioxa-2,9-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,12-pentaene |
InChI |
InChI=1S/C11H8N2O2/c1-2-4-9-8(3-1)12-11-13(9)10-5-7(15-11)6-14-10/h1-4,6,10H,5H2 |
InChI Key |
XFONKEYJZASVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2N3C4=CC=CC=C4N=C3OC1=CO2 |
Origin of Product |
United States |
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